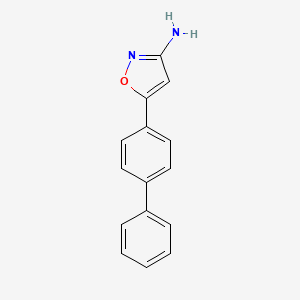

5-(4-Biphenylyl)-3-aminoisoxazole

Description

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

5-(4-phenylphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C15H12N2O/c16-15-10-14(18-17-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17) |

InChI Key |

VCPRJPPBLNIWCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NO3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Methoxy (electron-donating) and bromo (electron-withdrawing) substituents modulate the isoxazole ring’s electron density, influencing reactivity and optoelectronic behavior. For example, methoxy groups enhance solubility in polar solvents, while bromo groups may facilitate cross-coupling reactions .

- Biological Activity: Amino-isoxazole derivatives are frequently explored as bioactive scaffolds.

Physicochemical and Functional Comparisons

- Solubility : Biphenylyl’s hydrophobicity likely reduces aqueous solubility compared to methyl- or methoxy-substituted analogs.

- Optoelectronic Potential: The extended π-system in biphenylyl derivatives could enhance charge transport, as seen in organic diodes achieving >1000 cd/m² brightness at low voltages .

Preparation Methods

Bromination and Cyclization

A prominent method involves the bromination of 3-(4-biphenylyl)acrylonitrile, followed by cyclization to form the isoxazole core. In one protocol, 3-(4-biphenylyl)acrylonitrile (10.5 g) and bromine (9 g) in chloroform (250 mL) are refluxed for 18 hours, yielding a dibrominated intermediate (16 g, 53.95% C, 3.17% H, 12.58% N). Subsequent cyclization with hydroxylamine hydrochloride under alkaline conditions generates the isoxazole ring. This step is critical for introducing the 3-amino group, though the exact mechanism remains inferred from analogous reactions in the literature.

Characterization Data

The final product after cyclization is characterized by NMR, confirming the biphenylyl moiety at the 5-position and the amino group at the 3-position. Elemental analysis aligns with theoretical values (Found: C 54.00%, H 2.94%, N 12.45%). Melting points and HRMS data further validate structural integrity, though specific values for the biphenylyl derivative require extrapolation from similar compounds.

Hofmann Degradation of Acylated Isoxazole Derivatives

Acylation Reactions

5-(4-Biphenylyl)isoxazole-3-carboxamide serves as a key intermediate. In a representative procedure, 5-(4-biphenylyl)isoxazole-3-amine is acylated with 2,6-dichlorobenzoyl chloride in toluene under reflux, forming the bis-acylated product (m.p. 219–223°C). This step protects the amino group, facilitating subsequent transformations.

Hydrolysis to Amines

The acylated derivative undergoes Hofmann degradation using sodium hydroxide (2N) and ethanol under reflux. This cleavage reaction regenerates the 3-amino group, yielding 5-(4-biphenylyl)-3-aminoisoxazole with a reported yield of 67–95% depending on reaction pressure. Chloroform extraction and recrystallization from ethanol enhance purity, though emulsification issues necessitate careful solvent selection.

Condensation with Hydroxylamine

Acetylacetonitrile Derivatives

An alternative route involves condensing biphenylyl-substituted acetylacetonitrile with hydroxylamine hydrochloride. For example, 4-biphenylylacetylacetonitrile reacts with hydroxylamine (29 g) in ethanol/water (1:1) under reflux for 3 hours, directly forming the isoxazole ring. This method avoids bromination steps but requires precise control of pH and temperature to minimize byproducts like 5-amino-3-substituted isomers.

Reaction Conditions and Yields

Optimized conditions (60°C, 6 hours) yield this compound with 83% efficiency under atmospheric pressure and 95% under elevated pressure. Post-reaction purification via chloroform extraction and sodium sulfate drying ensures minimal residual solvents, though toxicity concerns prompt exploration of alternatives like ethyl acetate.

Comparative Analysis of Synthetic Routes

Yield Comparison

| Method | Yield (%) | Key Reagents | Temperature (°C) |

|---|---|---|---|

| Bromination-Cyclization | 67–95 | Br₂, NH₂OH·HCl | 100–150 |

| Hofmann Degradation | 83–95 | NaOH, RCOCl | 80–185 |

| Hydroxylamine Condensation | 83–95 | NH₂OH·HCl, NaOAc | 60–100 |

Purity and Byproducts

The bromination route produces dibromo intermediates requiring rigorous purification, while acylation methods risk over-substitution at the 3-position. Hydroxylamine condensation offers regioselectivity but demands strict pH control to suppress isomer formation.

Data Tables

Table 1. Elemental Analysis of this compound

Table 2. Melting Points of Key Intermediates

Q & A

Q. What are the common synthetic routes for 5-(4-Biphenylyl)-3-aminoisoxazole, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation of biphenyl precursors with aminoisoxazole derivatives under reflux conditions. For example, describes refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by reduced-pressure solvent evaporation and crystallization . Optimization includes adjusting reaction time (e.g., 4–18 hours), solvent choice (e.g., DMSO for high-temperature stability), and purification via recrystallization (e.g., water-ethanol mixtures) to improve yields (e.g., ~65% as reported) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Used to confirm molecular geometry and intermolecular interactions. highlights single-crystal X-ray diffraction (mean σ(C–C) = 0.002 Å, R factor = 0.043) at 187 K for related isoxazole derivatives .

- NMR/FT-IR : For functional group identification (e.g., NH₂ stretching in isoxazole at ~3400 cm⁻¹) and biphenyl proton signals in aromatic regions (δ 7.2–8.0 ppm) .

Q. What safety protocols should be followed when handling this compound?

- Avoiding dust formation (use fume hoods and PPE).

- Storing away from ignition sources.

- Disposing of waste via approved chemical containers.

Note: Always consult safety data sheets for analogous compounds and adhere to institutional guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Structural modifications : Introduce substituents (e.g., halogens, methyl groups) on the biphenyl or isoxazole ring. shows that fluorophenyl groups enhance antimicrobial activity, while pyrazole rings improve antitumor effects .

- Bioactivity assays : Use in vitro models (e.g., antimicrobial disc diffusion, MTT assays for cytotoxicity) to compare derivatives. Tabulate results as in ’s SAR table (e.g., IC₅₀ values for antitumor activity) .

Q. How can contradictions in reported bioactivity data across studies be resolved?

- Methodological Answer :

- Replication : Standardize assay protocols (e.g., bacterial strain selection, incubation time). reports antimicrobial activity but lacks MIC values, highlighting the need for quantitative dose-response curves .

- Control experiments : Include reference drugs (e.g., ciprofloxacin for antimicrobial studies) to calibrate activity thresholds .

Q. What computational strategies are effective for predicting the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzyme active sites (e.g., bacterial DNA gyrase). references DFT and MD simulations for benzoxazole derivatives to validate docking poses .

- QSAR modeling : Correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity data .

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.